molecular formula C25H28N2O4 B5559186 8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5559186
M. Wt: 420.5 g/mol
InChI Key: RGPDDSUJVJSHFE-UHFFFAOYSA-N
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Description

8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.20490738 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

A study on a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. Specifically, compounds with substitutions at the 8 position demonstrated activity as alpha-adrenergic blockers, indicating their role in lowering blood pressure. The research highlighted the antihypertensive effects of these compounds in spontaneous hypertensive rats, with certain derivatives showing selective antagonism towards alpha 2-adrenoceptors, suggesting a mechanism primarily based on alpha-adrenergic blockade (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects

Another investigation focused on the neuroprotective properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds were evaluated for their capacity to inhibit Ca-uptake into cerebrocortical synaptosomes and protect against brain edema and memory deficits induced by triethyltin chloride (TET). Notably, some derivatives exhibited potent inhibitory action on Ca-uptake and significant protection against TET-induced brain edema, in addition to demonstrating protective/restoring activity against learning and memory deficits caused by various agents. This suggests their beneficial effects might be linked to modulation of intracellular Ca2+ and Na+ movements, presenting a distinct pharmacological profile from known Ca2+ antagonists (Tóth et al., 1997).

Crystal Structure Analysis

Research into the crystal structure of related 1-oxaspiro[4.5]decan derivatives has provided insights into their molecular configuration, showcasing the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings. This analysis aids in understanding the molecular geometry and potential interaction sites for biological activity, further contributing to the development of compounds with optimized pharmacological properties (Wang et al., 2011).

Properties

IUPAC Name

8-(2,3-dihydro-1H-indene-5-carbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c28-23(21-10-9-19-5-4-6-20(19)17-21)26-13-11-25(12-14-26)18-27(24(29)31-25)15-16-30-22-7-2-1-3-8-22/h1-3,7-10,17H,4-6,11-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDDSUJVJSHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N3CCC4(CC3)CN(C(=O)O4)CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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